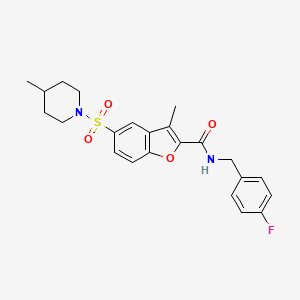

Calcium Channel antagonist 2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C23H25FN2O4S |

|---|---|

分子量 |

444.5 g/mol |

IUPAC 名称 |

N-[(4-fluorophenyl)methyl]-3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C23H25FN2O4S/c1-15-9-11-26(12-10-15)31(28,29)19-7-8-21-20(13-19)16(2)22(30-21)23(27)25-14-17-3-5-18(24)6-4-17/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,27) |

InChI 键 |

JMKMEDRXKRPMHV-UHFFFAOYSA-N |

规范 SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C(=O)NCC4=CC=C(C=C4)F |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of L-type Calcium Channel Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental mechanism of action of L-type calcium channel (LTCC) antagonists, a critical class of therapeutics primarily used in the management of cardiovascular diseases such as hypertension and angina.[1][2] We will delve into the molecular structure of the LTCC, the signaling pathways it governs, and the modalities by which antagonists elicit their effects. This document also presents quantitative data on antagonist potency and detailed protocols for key experimental assays.

The L-type Calcium Channel: Structure and Function

Voltage-gated calcium channels are crucial transducers of membrane potential changes, converting electrical signals into intracellular calcium transients that trigger a myriad of physiological events.[3] The LTCC, also known as the dihydropyridine receptor, is a high-voltage activated calcium channel. The "L" designation signifies its long-lasting activation.[4]

The LTCC is a heteromultimeric protein complex composed of several distinct subunits:

-

α1 subunit: This is the principal subunit that forms the ion-conducting pore and contains the voltage sensor and the binding sites for calcium channel antagonists.[5][6] It is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[3]

-

α2δ subunit: This subunit is located extracellularly and is anchored to the membrane. It plays a role in channel trafficking and modulation.

-

β subunit: This is an intracellular subunit that interacts with the α1 subunit and modulates channel gating properties.

-

γ subunit: The function of this subunit is not as well-characterized but is thought to influence channel activity.

The influx of calcium through LTCCs is a critical step in excitation-contraction coupling in skeletal, smooth, and cardiac muscle.[4] In cardiac myocytes, for instance, the entry of Ca2+ via LTCCs triggers a larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release, which ultimately leads to muscle contraction.[4]

Mechanism of Action of L-type Calcium Channel Antagonists

LTCC antagonists exert their effects by binding to the α1 subunit of the channel, thereby inhibiting the influx of calcium into the cell. There are three main classes of organic LTCC blockers, each with distinct chemical structures and binding sites on the α1 subunit:[1][6]

-

Dihydropyridines (e.g., Nifedipine, Amlodipine, Felodipine): These compounds bind to a specific site on the channel, and their binding is voltage-dependent. They show a higher affinity for the inactivated state of the channel, which contributes to their vascular selectivity.[1]

-

Phenylalkylamines (e.g., Verapamil): These antagonists access their binding site from the intracellular side of the membrane and exhibit use-dependent block, meaning their inhibitory effect is enhanced at higher frequencies of channel opening.

-

Benzothiazepines (e.g., Diltiazem): This class of drugs has a binding site that is allosterically linked to the other two.[6]

By blocking calcium entry, these antagonists lead to vasodilation of arterial smooth muscle, resulting in a decrease in blood pressure.[2] In the heart, they can reduce cardiac contractility (negative inotropy) and heart rate.[7]

Signaling Pathways

The regulation of LTCCs is complex and involves various signaling pathways. G-protein coupled receptors (GPCRs) can modulate channel activity. For example, β-adrenergic receptor stimulation in cardiac cells leads to protein kinase A-dependent phosphorylation of the channel, enhancing calcium current and heart rate.[8] The influx of calcium through LTCCs itself acts as a second messenger, activating a host of downstream signaling cascades that regulate processes like gene expression and neurotransmitter release.

Quantitative Data: Antagonist Potency

The potency of LTCC antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the calcium current by 50%. The following table summarizes the IC50 values for several dihydropyridine antagonists in rat aorta.

| Compound | IC50 (nM) |

| Nifedipine | 2.9[4] |

| SQ 32,547 | 5.5[4] |

| SQ 32,926 | 8.1[4] |

| Nitrendipine | 160 - 450[9] |

| Felodipine | 160 - 450[9] |

| Nimodipine | 160 - 450[9] |

| Amlodipine | 7400[9] |

Experimental Protocols

The study of LTCC antagonists relies on various experimental techniques. Below are detailed protocols for two key methods: patch-clamp electrophysiology and fluorescence-based calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity.[10]

Objective: To measure the effect of an LTCC antagonist on calcium currents in isolated cells.

Materials:

-

Cell line expressing LTCCs (e.g., HEK293 cells stably transfected with the LTCC subunits)

-

External solution (containing Ba²⁺ as the charge carrier to enhance current and block K⁺ channels)

-

Internal solution (pipette solution)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

Protocol:

-

Cell Preparation: Culture cells on glass coverslips to an appropriate density.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fire-polish the tip.[11] Fill the pipette with the internal solution.

-

Seal Formation: Approach a cell with the micropipette while applying positive pressure. Once in contact with the cell membrane, release the pressure to form a high-resistance "gigaohm" seal.[11]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.[10][11]

-

Data Recording:

-

Switch the amplifier to voltage-clamp mode.[11]

-

Apply a voltage protocol to elicit LTCC currents (e.g., hold the membrane potential at -80 mV and apply depolarizing steps).[11]

-

Record baseline currents in the external solution.

-

Perfuse the cell with the external solution containing the test antagonist at various concentrations.

-

Record the inhibition of the calcium current at each concentration.

-

Perform a washout with the control solution to assess the reversibility of the block.[11]

-

-

Data Analysis:

-

Measure the peak current amplitude at each antagonist concentration.

-

Plot the percentage of current inhibition as a function of antagonist concentration.

-

Fit the data with a dose-response curve to determine the IC50 value.

-

Fluo-4 AM Calcium Imaging Assay

This high-throughput method allows for the measurement of intracellular calcium concentration changes in a population of cells.[10]

Objective: To assess the inhibitory effect of an LTCC antagonist on depolarization-induced calcium influx.

Materials:

-

Adherent cells expressing LTCCs

-

Fluo-4 AM calcium indicator dye[12]

-

Pluronic® F-127

-

Physiological saline buffer

-

Depolarizing solution (e.g., high potassium buffer)

-

Fluorescence microplate reader or microscope

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and grow to confluence.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in the physiological saline buffer.[12] Pluronic® F-127 can be included to aid in dye solubilization.[12]

-

Wash the cells once with the buffer.

-

Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C or room temperature.[12]

-

Wash the cells to remove excess dye.[12]

-

-

Compound Incubation: Incubate the cells with various concentrations of the LTCC antagonist or vehicle control.

-

Fluorescence Measurement:

-

Place the plate in the fluorescence reader.

-

Record a baseline fluorescence reading.

-

Add the depolarizing solution to all wells to activate the LTCCs.

-

Measure the change in fluorescence intensity over time. The excitation and emission wavelengths for Fluo-4 are approximately 494 nm and 516 nm, respectively.[13]

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline for each well.

-

Normalize the response in the antagonist-treated wells to the control wells.

-

Plot the normalized response as a function of antagonist concentration and fit the data to determine the IC50 value.

-

References

- 1. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacologic profile of the dihydropyrimidine calcium channel blockers SQ 32,547 and SQ 32,926 [correction of SQ 32,946] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jvsmedicscorner.com [jvsmedicscorner.com]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

An In-Depth Technical Guide to the Synthesis and Purification of Dihydropyridine Calcium Channel Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of a representative second-generation dihydropyridine calcium channel antagonist, referred to herein as "Calcium Channel Antagonist 2." This document details the widely employed Hantzsch synthesis for the creation of the dihydropyridine core, followed by advanced purification techniques essential for isolating the pharmacologically active enantiomer. Experimental protocols, data presentation in tabular format, and visualizations of key processes are included to facilitate understanding and practical application in a research and development setting.

Synthesis of this compound via Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic and efficient one-pot multicomponent reaction for the preparation of dihydropyridines.[1][2] This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[2] For the synthesis of a nifedipine analogue, a common "this compound," the reaction proceeds by reacting 2-nitrobenzaldehyde with two equivalents of methyl acetoacetate and concentrated aqueous ammonia in a suitable solvent like methanol.

Reaction Mechanism

The mechanism of the Hantzsch synthesis is a multi-step process that involves several key intermediates.[3] An initial Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. A subsequent Michael addition of the enamine to the product of the Knoevenagel condensation, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product.[3]

Experimental Protocol: Synthesis of a Nifedipine Analogue

This protocol details the synthesis of a representative "this compound" based on the Hantzsch synthesis of nifedipine.[3]

Materials:

-

2-Nitrobenzaldehyde

-

Methyl acetoacetate

-

Concentrated ammonia (35% in water)

-

Methanol

-

50 mL round-bottom flask

-

Condenser

-

Heating mantle or oil bath

-

Ice-water bath

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

In a 50 mL round-bottom flask, combine 2.27 g (15.0 mmol) of 2-nitrobenzaldehyde, 4.0 mL (37.1 mmol) of methyl acetoacetate, and 4 mL of methanol.

-

Add 1.6 mL (35 mmol) of concentrated ammonia to the mixture.

-

Fit the flask with a condenser and heat the mixture to reflux for 3.5 hours using a heating mantle or oil bath.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

If no precipitate forms upon cooling, place the flask in an ice-water bath to induce crystallization.

-

Stopper the flask and leave it at room temperature until the next laboratory session to allow for complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

-

Allow the product to air dry completely.

-

Determine the yield and characterize the product using appropriate analytical techniques (e.g., melting point, IR, NMR).

| Reactant | Molecular Weight ( g/mol ) | Amount (g or mL) | Moles (mmol) |

| 2-Nitrobenzaldehyde | 151.12 | 2.27 g | 15.0 |

| Methyl acetoacetate | 116.12 | 4.0 mL | 37.1 |

| Concentrated Ammonia (35%) | 17.03 | 1.6 mL | ~35 |

| Methanol | 32.04 | 4 mL | - |

Table 1: Reactants for Hantzsch Synthesis of a Nifedipine Analogue.

Purification of this compound

Many second-generation dihydropyridine calcium channel antagonists are chiral molecules, and their enantiomers often exhibit different pharmacological activities and side-effect profiles. Therefore, the separation of these enantiomers is a critical step in the drug development process. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are the most common and effective methods for this purpose.[4][5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the enantioseparation of dihydropyridines. Polysaccharide-based and protein-based chiral stationary phases (CSPs) are widely used.[6] The choice of the mobile phase, which typically consists of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is crucial for achieving good separation.[6]

This protocol is based on the chiral separation of amlodipine, a structurally related dihydropyridine, and can be adapted for "this compound".

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Chiral AGP column (100 x 4.6 mm I.D., 5 µm particle size).

-

Mobile Phase: 10 mM Ammonium acetate buffer with 1% 1-Propanol, adjusted to pH 4.6.

-

Flow Rate: 0.9 mL/min.

-

Detection: UV at 235 nm.

-

Injection Volume: 50 µL.

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Dissolve a small amount of the synthesized "this compound" in the mobile phase to prepare a sample solution.

-

Inject the sample onto the column.

-

Monitor the separation and record the chromatogram.

-

Optimize the separation by adjusting the mobile phase composition (e.g., the percentage of the organic modifier) and pH as needed.

| Parameter | Value |

| Column | Chiral AGP (100 x 4.6 mm, 5 µm) |

| Mobile Phase | 10 mM Ammonium acetate buffer (pH 4.6) with 1% 1-Propanol |

| Flow Rate | 0.9 mL/min |

| Detection Wavelength | 235 nm |

| Injection Volume | 50 µL |

Table 2: Typical Chiral HPLC Parameters for Dihydropyridine Separation.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower environmental impact.[7][8] The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol or ethanol.[5]

A typical workflow for chiral SFC purification involves an initial analytical-scale screening of different chiral stationary phases and mobile phase compositions to find the optimal separation conditions.[7] Once the analytical method is developed, it is scaled up to a preparative scale for the purification of larger quantities of the compound.

Key Steps in Chiral SFC Method Development:

-

Column Screening: Test a variety of chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, etc.).

-

Modifier Screening: Evaluate different organic modifiers (e.g., methanol, ethanol, isopropanol) and their concentrations.

-

Additive Screening: Investigate the effect of small amounts of additives (e.g., amines or acids) to improve peak shape and resolution.

-

Optimization: Fine-tune the back pressure, temperature, and flow rate to achieve the best separation.

-

Scale-up: Transfer the optimized analytical method to a preparative SFC system.

| Parameter | Typical Range/Value |

| Mobile Phase | |

| Main Component | Supercritical CO2 |

| Modifier | Methanol, Ethanol, Acetonitrile (5-40%) |

| Stationary Phase | Polysaccharide-based chiral columns |

| Back Pressure | 100-200 bar |

| Temperature | 30-40 °C |

| Flow Rate (Prep) | 50-150 mL/min |

Table 3: General Parameters for Chiral SFC of Dihydropyridines.

Mechanism of Action: L-Type Calcium Channel Blockade

Dihydropyridine calcium channel antagonists exert their therapeutic effects by blocking L-type voltage-gated calcium channels (Cav1.2) in vascular smooth muscle cells.[9] The Cav1.2 channel is a heteromultimeric protein complex, with the α1C subunit (encoded by the CACNA1C gene) forming the pore through which calcium ions pass.[10][11][12]

Signaling Pathway

The binding of a dihydropyridine antagonist to the α1C subunit inhibits the influx of extracellular calcium into the smooth muscle cell.[13][14][15] This reduction in intracellular calcium concentration prevents the binding of calcium to calmodulin. The calcium-calmodulin complex is required to activate myosin light chain kinase (MLCK). In the absence of activated MLCK, the myosin light chain is not phosphorylated, which in turn prevents the interaction of myosin with actin, leading to smooth muscle relaxation and vasodilation.[16][17]

References

- 1. Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst - ProQuest [proquest.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. books.rsc.org [books.rsc.org]

- 4. ijcrt.org [ijcrt.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. aditum.org [aditum.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. americanlaboratory.com [americanlaboratory.com]

- 9. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 10. CACNA1C - Wikipedia [en.wikipedia.org]

- 11. genecards.org [genecards.org]

- 12. CACNA1C calcium voltage-gated channel subunit alpha1 C [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Binding mechanisms of 1,4-dihydropyridine derivatives to L-type calcium channel Cav1.2: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. preprints.org [preprints.org]

- 17. Molecular localization of regions in the L-type calcium channel critical for dihydropyridine action - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating "Calcium Channel Antagonist 2": A Technical Guide to Second-Generation Dihydropyridines

The term "Calcium Channel Antagonist 2" is not a standard nomenclature in pharmacology. It can refer to a specific research compound, designated "this compound" (CAS No. 874370-15-7), or it may be interpreted as a reference to second-generation calcium channel blockers.[1][2][3] Given the limited publicly available data on the specific research compound, this guide will focus on the latter interpretation, providing an in-depth technical overview of a representative and widely studied second-generation calcium channel antagonist, Amlodipine. This class of drugs represents a significant advancement over first-generation agents, offering improved pharmacokinetic profiles and enhanced vascular selectivity.[1][4]

Second-generation calcium channel blockers, particularly the dihydropyridines, are characterized by their longer-acting effects and greater selectivity for vascular smooth muscle over cardiac tissue.[1][5] This profile results in a reduced incidence of reflex tachycardia and other side effects associated with their predecessors.[5]

Amlodipine: A Prototypical Second-Generation Calcium Channel Antagonist

Amlodipine is a third-generation dihydropyridine calcium channel blocker, often grouped with second-generation agents due to its slow onset and long duration of action.[4] It is widely prescribed for the treatment of hypertension and angina.[6][7] Its mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[8][9]

Amlodipine's chemical structure confers a high degree of lipophilicity and a basic character, contributing to its slow absorption and long half-life. These properties are key to its once-daily dosing regimen.

| Property | Value | Reference |

| IUPAC Name | 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| CAS Number | 88150-42-9 | |

| Molecular Formula | C20H25ClN2O5 | |

| Molecular Weight | 408.88 g/mol | |

| Melting Point | 178-179 °C | |

| pKa | 8.6 | |

| LogP | 3.0 | |

| Solubility | Sparingly soluble in water, soluble in ethanol |

| Parameter | Value | Reference |

| Bioavailability | 64-90% | |

| Protein Binding | ~97.5% | |

| Half-life | 30-50 hours | |

| Time to Peak | 6-12 hours | |

| Metabolism | Extensively metabolized in the liver by CYP3A4 | |

| Excretion | Primarily renal (60% as metabolites, 10% as unchanged drug) |

Signaling Pathway of Amlodipine

Amlodipine exerts its therapeutic effect by modulating calcium influx into vascular smooth muscle cells. The primary target is the L-type voltage-gated calcium channel.

Caption: Amlodipine's inhibitory action on L-type calcium channels.

Experimental Protocols

The characterization of Amlodipine and other calcium channel antagonists relies on a variety of in vitro and in vivo experimental techniques.

This technique is fundamental for studying the direct interaction of a compound with ion channels.

Caption: Workflow for whole-cell patch-clamp analysis of Amlodipine.

Methodology:

-

Cell Isolation: Vascular smooth muscle cells are enzymatically dissociated from arterial tissue (e.g., rat aorta).

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a fine tip and filled with a solution mimicking the intracellular ionic environment.

-

Seal Formation: The pipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (gigaseal).

-

Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane under the pipette tip, allowing electrical access to the entire cell.

-

Voltage Protocol: A voltage-clamp amplifier imposes a series of depolarizing voltage steps to activate L-type calcium channels.

-

Data Acquisition: The resulting inward calcium currents are recorded before and after the application of varying concentrations of Amlodipine.

-

Analysis: The concentration-dependent inhibition of the calcium current is fitted to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

To assess the antihypertensive effects of Amlodipine in a physiological context, animal models of hypertension are commonly used.

Methodology:

-

Animal Model: Spontaneously Hypertensive Rats (SHR) are a common model.

-

Cannulation: A catheter is surgically implanted into the carotid artery or femoral artery for direct and continuous blood pressure monitoring.

-

Drug Administration: Amlodipine is administered orally or via intravenous infusion.

-

Data Collection: Arterial blood pressure and heart rate are continuously recorded using a pressure transducer connected to a data acquisition system.

-

Analysis: Changes in mean arterial pressure and heart rate are quantified and compared to vehicle-treated control animals.

This in-depth guide provides a foundational understanding of second-generation calcium channel antagonists, using Amlodipine as a prime example. The presented data and protocols offer a starting point for researchers and drug development professionals working in the field of cardiovascular pharmacology.

References

- 1. Calcium channel antagonists. Part V: Second-generation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 874370-15-7 | MOLNOVA [molnova.com]

- 4. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]

- 5. ahajournals.org [ahajournals.org]

- 6. bhf.org.uk [bhf.org.uk]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Calcium Antagonists (Calcium Channel Blockers) | Thoracic Key [thoracickey.com]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Calcium Channel Antagonist 2 (CCA-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Channel Antagonist 2 (CCA-2) is a third-generation dihydropyridine calcium channel blocker designed for the management of hypertension and angina pectoris.[[“]][2] Its mechanism of action involves the selective inhibition of L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.[[“]][3][4] This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of CCA-2, detailed experimental protocols for their evaluation, and visual representations of key pathways and workflows. The data presented herein are representative of a model compound, amlodipine, a well-characterized drug in this class.[5]

Pharmacokinetics

The pharmacokinetic profile of CCA-2 is characterized by its gradual absorption, high bioavailability, extensive metabolism, and slow elimination, which supports a once-daily dosing regimen.[6][7][8][9]

Absorption

Following oral administration, CCA-2 is slowly and almost completely absorbed from the gastrointestinal tract.[[“]][10]

-

Bioavailability: The absolute oral bioavailability is estimated to be between 64% and 90%.[5][11] The presence of food does not significantly alter the bioavailability of CCA-2.[5][11]

-

Time to Peak Plasma Concentration (Tmax): Peak plasma concentrations are typically achieved between 6 and 12 hours post-administration.[5][8][11]

Distribution

CCA-2 exhibits a large volume of distribution and high plasma protein binding.

-

Volume of Distribution (Vd): The apparent volume of distribution is approximately 21 L/kg, indicating extensive distribution into peripheral tissues.[6][12]

-

Plasma Protein Binding: CCA-2 is highly bound to plasma proteins, with approximately 93-98% of the circulating drug bound, primarily to albumin.[5][6][11]

Metabolism

CCA-2 undergoes extensive hepatic metabolism into inactive metabolites.[5][6][11]

-

Metabolic Pathway: The primary metabolic pathway is the dehydrogenation of the dihydropyridine moiety to a pyridine derivative.[13]

-

Key Enzymes: The metabolism of CCA-2 is predominantly mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[5][10][13][14][15] CYP3A4 plays a more significant role in its metabolic clearance.[13]

Excretion

The elimination of CCA-2 is characterized by a biphasic pattern with a long terminal half-life.

-

Elimination Half-Life (t½): The terminal elimination half-life is approximately 30 to 50 hours.[5][11][16] This is prolonged in patients with hepatic impairment.[5][11][16]

-

Excretion Route: About 10% of the parent compound and 60% of its inactive metabolites are excreted in the urine.[5][11]

Pharmacokinetic Data Summary

| Parameter | Value | Reference |

| Oral Bioavailability | 64% - 90% | [5][11] |

| Time to Peak Plasma (Tmax) | 6 - 12 hours | [5][8][11] |

| Volume of Distribution (Vd) | ~21 L/kg | [6][12] |

| Plasma Protein Binding | 93% - 98% | [5][6][11] |

| Elimination Half-Life (t½) | 30 - 50 hours | [5][11][16] |

| Metabolizing Enzymes | CYP3A4, CYP3A5 | [5][10][13][14][15] |

| Primary Excretion Route | Renal (as metabolites) | [5][11] |

Pharmacodynamics

Mechanism of Action

CCA-2 is a dihydropyridine calcium channel blocker that inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[3][4][5] This leads to relaxation of the vascular smooth muscle, resulting in vasodilation and a reduction in peripheral vascular resistance, which in turn lowers blood pressure.[3][4]

References

- 1. consensus.app [consensus.app]

- 2. researchgate.net [researchgate.net]

- 3. Amlodipine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Amlodipine? [synapse.patsnap.com]

- 5. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Amlodipine: pharmacokinetic profile of a low-clearance calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amlodipine: a once daily calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How Genes Influence The Breakdown Of Amlodipine - Xcode Life [xcode.life]

- 15. dovepress.com [dovepress.com]

- 16. droracle.ai [droracle.ai]

Target Identification and Validation for Novel Calcium Channel Antagonists: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the essential methodologies for the target identification and validation of novel calcium channel antagonists. While the specific compound "Calcium Channel Antagonist 2" (CAS No. 874370-15-7) has been noted, publicly available data on its specific molecular targets and mechanism of action are limited. Therefore, this guide will utilize the well-characterized class of T-type calcium channel antagonists as a representative example to illustrate the principles and experimental workflows involved in this critical phase of drug discovery. The methodologies described herein are broadly applicable to the characterization of novel ion channel modulators.

T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) are low-voltage activated channels that play crucial roles in neuronal excitability, cardiac pacemaking, and hormone secretion.[1][2] Their dysregulation has been implicated in a variety of pathological conditions, including epilepsy, neuropathic pain, and certain types of cancer, making them attractive therapeutic targets.[3][4][5]

Section 1: Initial Target Hypothesis Generation

The initial step in target identification often involves computational and comparative analyses to generate a hypothesis about the likely molecular target of a novel compound.

1.1. In Silico Target Prediction

Computational methods can provide initial clues about the potential targets of a small molecule based on its chemical structure.

-

Pharmacophore Modeling: This involves creating a 3D model of the essential features of a molecule required for biological activity. This model is then used to screen databases of known protein structures to identify potential binding partners.[6]

-

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. By simulating the interaction between the novel compound and various ion channel structures, a binding affinity can be estimated.[7]

1.2. Literature and Database Mining

A thorough review of scientific literature and chemical databases can reveal information about structurally similar compounds and their known biological targets. This can help to narrow down the list of potential targets for the novel antagonist.

Section 2: Primary Target Identification

Once an initial hypothesis is formed, experimental methods are employed to identify the direct molecular target(s) of the compound.

2.1. Affinity-Based Methods

These techniques rely on the specific binding interaction between the drug and its target protein.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological sample, such as a cell lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Ligand Immobilization: Covalently attach the calcium channel antagonist (or a suitable analog with a linker) to a solid support (e.g., agarose or magnetic beads).

-

Protein Extraction: Prepare a protein lysate from a relevant cell line or tissue known to express various calcium channels.

-

Affinity Capture: Incubate the immobilized ligand with the protein lysate to allow for the specific binding of target proteins.

-

Washing: Wash the solid support extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the support, typically by changing the pH, ionic strength, or by adding a competing ligand.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).[8][9]

Logical Workflow for Affinity Chromatography-Mass Spectrometry

Caption: Workflow for target identification using Affinity Chromatography-Mass Spectrometry.

2.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a method for assessing target engagement in a cellular context. The principle is that a ligand binding to its target protein will increase the thermal stability of the protein.[10][11]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the calcium channel antagonist or a vehicle control.

-

Heat Shock: Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.

-

Cell Lysis: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the antagonist indicates direct binding.[12]

Workflow for Cellular Thermal Shift Assay (CETSA)

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Section 3: Target Validation

Once a primary target has been identified, it is crucial to validate that the observed physiological effects of the antagonist are indeed mediated by this target.

3.1. Electrophysiology

For ion channel targets, patch-clamp electrophysiology is the gold standard for characterizing the functional effects of a compound.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation: Use a cell line (e.g., HEK-293) heterologously expressing the specific T-type calcium channel isoform (CaV3.1, CaV3.2, or CaV3.3) or primary neurons known to endogenously express the target channel.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration to record the ionic currents flowing through the target channel.

-

Voltage Protocol: Apply a specific voltage protocol to elicit T-type calcium currents. For example, hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, available state, and then apply depolarizing voltage steps to activate the channels.[13][14]

-

Compound Application: Perfuse the cell with a solution containing the calcium channel antagonist at various concentrations.

-

Data Acquisition and Analysis: Measure the effect of the antagonist on the current amplitude and kinetics. Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to the Hill equation.

Signaling Pathway: Regulation of Neuronal Excitability by T-type Calcium Channels

Caption: T-type calcium channels mediate calcium influx upon membrane depolarization, influencing neuronal excitability. Antagonists block this influx.

3.2. Genetic Approaches

Genetic knockdown or knockout of the putative target can provide strong evidence for its role in the mechanism of action of the antagonist.

-

siRNA/shRNA: Small interfering RNAs or short hairpin RNAs can be used to transiently reduce the expression of the target protein. The effect of the antagonist should be diminished in cells with reduced target expression.

-

CRISPR/Cas9: This gene-editing technology can be used to create cell lines or animal models in which the gene encoding the target protein is permanently knocked out. The antagonist should have no effect in these knockout models if the target is correctly identified.[15]

3.3. Off-Target Profiling

It is essential to assess the selectivity of a novel antagonist by screening it against a panel of other potential targets, such as other ion channels, receptors, and enzymes. This helps to identify any potential off-target effects that could contribute to the observed phenotype or lead to undesirable side effects.

Section 4: Quantitative Data Presentation

All quantitative data should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Inhibitory Potency of Representative T-type Calcium Channel Antagonists

| Compound | Target Isoform | IC50 (nM) | Assay Condition | Reference |

| TTA-A2 | CaV3.1 | 89 | Electrophysiology, holding potential -80 mV | [TTA-A2 |

| CaV3.2 | 92 | Electrophysiology, holding potential -80 mV | [TTA-A2 | |

| CaV3.3 | ~100 | Patch-clamp experiments | --INVALID-LINK-- | |

| Z944 | CaV3.1 | 50 | Not specified | --INVALID-LINK-- |

| CaV3.2 | 160 | Not specified | --INVALID-LINK-- | |

| CaV3.3 | Not specified | Not specified | --INVALID-LINK-- |

The target identification and validation process for a novel calcium channel antagonist is a multi-faceted endeavor that requires a combination of computational, biochemical, and functional approaches. By systematically applying the methodologies outlined in this guide, researchers can confidently identify the molecular target of a novel compound, validate its mechanism of action, and build a strong foundation for further preclinical and clinical development. While "this compound" remains to be fully characterized, the principles and techniques described here provide a clear roadmap for its future investigation.

References

- 1. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T-type Calcium Channels in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. T-type calcium channel - Wikipedia [en.wikipedia.org]

- 5. jmg.bmj.com [jmg.bmj.com]

- 6. In silico identification of T-type calcium channel blockers: A ligand-based pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico identification and modelling of FDA-approved drugs targeting T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brjac.com.br [brjac.com.br]

- 9. plexera.co.jp [plexera.co.jp]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pelagobio.com [pelagobio.com]

- 12. benchchem.com [benchchem.com]

- 13. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc [openmicrobiologyjournal.com]

- 15. benchchem.com [benchchem.com]

Preclinical Safety and Toxicology of a Novel Dihydropyridine Calcium Channel Antagonist: CCA2

A Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of a representative dihydropyridine calcium channel antagonist, herein referred to as Calcium Channel Antagonist 2 (CCA2). The information presented is a synthesis of data from non-clinical studies on well-established dihydropyridine calcium channel blockers, such as nifedipine and amlodipine, and is intended to serve as a reference for researchers, scientists, and drug development professionals.

Executive Summary

This compound (CCA2) is a dihydropyridine calcium channel blocker with potent vasodilatory effects, making it a promising candidate for the treatment of hypertension and angina. This document details the comprehensive preclinical safety and toxicology program undertaken to support its clinical development. The program was designed to identify potential target organ toxicities, establish a safety margin, and provide the necessary data for regulatory submissions. The studies demonstrate a well-characterized safety profile for CCA2, consistent with the dihydropyridine class of calcium channel antagonists. The key findings are summarized in the subsequent sections, with detailed quantitative data and experimental protocols provided for reference.

Mechanism of Action and Signaling Pathway

CCA2, like other dihydropyridine calcium channel antagonists, exerts its therapeutic effect by selectively inhibiting the influx of extracellular calcium across the membranes of vascular smooth muscle cells and cardiac myocytes. It primarily targets L-type voltage-gated calcium channels.[1][2][3][4][5] By blocking these channels, CCA2 reduces the intracellular calcium concentration, leading to a cascade of downstream effects that result in vasodilation and a reduction in blood pressure.[1][2][3][4][5]

At supratherapeutic doses, the selectivity of CCA2 may be diminished, potentially leading to effects on other tissues, including the pancreatic islet cells, where it can inhibit insulin release.[1][2]

Preclinical Safety and Toxicology Data

A comprehensive battery of in vitro and in vivo studies were conducted to evaluate the safety and toxicological profile of CCA2. The quantitative results from these studies are summarized in the following tables.

Acute Toxicity

Acute toxicity studies were performed in multiple species to determine the median lethal dose (LD50) and to identify the clinical signs of acute overdose.

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Reference(s) |

| Mouse | Oral | 494 | 421-572 | [6] |

| Intravenous | 4.2 | 3.8-4.6 | [6] | |

| Rat | Oral | 1022 | 950-1087 | [6][7] |

| Intravenous | 15.5 | 13.7-17.5 | [6] | |

| Rabbit | Oral | 250-500 | - | [6] |

| Intravenous | 2-3 | - | [6] | |

| Cat | Oral | ~100 | - | [6] |

| Intravenous | 0.5-8 | - | [6] | |

| Dog | Oral | >250 | - | [6] |

| Intravenous | 2-3 | - | [6] |

Table 1: Acute Toxicity (LD50) of a Representative Dihydropyridine Calcium Channel Antagonist.

Repeated-Dose Toxicity

Subchronic and chronic toxicity studies were conducted in both rodent and non-rodent species to characterize the toxicological profile of CCA2 following repeated administration.

| Species | Duration | Route | Dose Levels (mg/kg/day) | Key Findings / NOAEL (mg/kg/day) | Reference(s) |

| Rat | 13 weeks | Oral | 0, 5, 25, 100 | No significant adverse effects observed. NOAEL: 100 | [8] |

| Rat | 2 years | Oral (in diet) | 0, 5-9, 29-39, 156-210 | No toxic effects at the lowest dose. | [8] |

| Dog | 13 weeks | Oral | 0, 0.5, 5, 50 | No significant adverse effects observed. NOAEL: 50 | [8] |

| Dog | 1 year | Oral | 0, 2.5, 20, 100 | No indication of toxic damage. NOAEL: 100 | [8] |

Table 2: Summary of Repeated-Dose Toxicity Studies.

Genetic Toxicology

A standard battery of in vitro and in vivo genotoxicity assays was performed to assess the mutagenic and clastogenic potential of CCA2.

| Assay | Test System | Concentration/Dose Range | Result | Reference(s) |

| Ames Test | S. typhimurium & E. coli | Up to 12,500 µ g/plate | Negative | [8][9] |

| Chromosomal Aberration | Human Lymphocytes | Up to 10 µg/ml | Negative | [10] |

| In vivo Micronucleus Test | Mouse Bone Marrow | 50 and 100 mg/kg (oral) | Negative | [8] |

| Dominant Lethal Test | Mouse | 100 mg/kg/day for 5 days (oral) | Negative | [8] |

Table 3: Summary of Genetic Toxicology Studies.

Carcinogenicity

Long-term carcinogenicity studies were conducted in rodents to evaluate the carcinogenic potential of CCA2.

| Species | Duration | Route | Dose Levels (mg/kg/day) | Key Findings | Reference(s) |

| Rat | 2 years | Oral (in diet) | 0, 5-9, 29-39, 156-210 | No evidence of a carcinogenic effect. | [8] |

| Mouse | 2 years | Oral (in diet) | 0.5, 1.25, 2.5 | No evidence of a carcinogenic effect. | [11] |

Table 4: Summary of Carcinogenicity Studies.

Reproductive and Developmental Toxicology

The potential effects of CCA2 on fertility, embryonic and fetal development, and pre- and postnatal development were assessed in a series of reproductive and developmental toxicology studies.

| Study Type | Species | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | Reference(s) |

| Fertility and Early Embryonic Development | Rat | Up to 10 | No adverse effects on fertility. | 10 | [10] |

| Embryo-Fetal Development | Rat | 10, 30, 100 | Reduced fetal weight and increased fetal loss at 30 mg/kg. Teratogenic effects at maternally toxic doses. | - | [8] |

| Embryo-Fetal Development | Mouse | 10, 30, 100 | Increased fetal resorptions and malformations at all dose levels. | - | [8] |

| Embryo-Fetal Development | Rabbit | Up to 10 | No teratogenic effects noted. | 10 | [10] |

| Pre- and Postnatal Development | Rat | 3, 10, 30, 100 | Prolonged gestation and decreased litter size at ≥10 mg/kg. Impaired postnatal development at ≥30 mg/kg. | 3 | [8] |

Table 5: Summary of Reproductive and Developmental Toxicology Studies.

Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the potential adverse effects of CCA2 on vital physiological functions.

| Study Type | Species | Dose | Key Findings | Reference(s) |

| Cardiovascular | Conscious Dog (Telemetry) | 250, 500, 1000 µg/kg IV | Dose-related reductions in systemic vascular resistance, reflex increases in heart rate and cardiac output. | [11] |

| Cardiovascular | Anesthetized Dog | 25-1600 µg/kg IV | Dose-related reductions in systemic and coronary vascular resistances with corresponding increases in cardiac output and coronary flow. | [11] |

| Cardiovascular | Conscious Hypertensive Rat | 15 µg/kg IV | Maximal mean blood pressure reduction of 32-37% without significant change in heart rate. | [4] |

| Central Nervous System | Rodent (Irwin Test) | - | No significant behavioral or neurological changes at therapeutic doses. | [12] |

| Respiratory | Rodent (Plethysmography) | - | No adverse effects on respiratory rate or tidal volume. | [12] |

Table 6: Summary of Safety Pharmacology Studies.

Experimental Protocols

The following sections provide an overview of the methodologies for the key preclinical safety and toxicology studies, based on international guidelines and published literature.

Acute Oral Toxicity (OECD 423)

-

Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).[13][14][15][16]

-

Test System: Wistar rats (female), fasted overnight prior to dosing.[13]

-

Procedure: A single oral dose of CCA2 is administered by gavage. The study follows a stepwise procedure with the use of 3 animals of a single sex per step.[13][14] The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).[15]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing.[13][14] Gross necropsy is performed on all animals at the end of the study.[14]

Repeated Dose 90-Day Oral Toxicity in Rodents (OECD 408)

-

Objective: To provide information on the possible health hazards likely to arise from repeated exposure over a prolonged period.[2][7][17][18][19]

-

Test System: At least 20 rats (10 male, 10 female) per group.[2][17]

-

Procedure: CCA2 is administered daily via oral gavage or in the diet for 90 days. At least three dose levels and a control group are used.[7][17]

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.[7][19] Ophthalmoscopy, hematology, clinical chemistry, and urinalysis are conducted at specified intervals.[2] At termination, a full necropsy is performed, and designated organs are weighed and subjected to histopathological examination.[7]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

-

Objective: To detect damage induced by the test substance to the chromosomes or the mitotic apparatus of erythroblasts.[3][5][20][21][22]

-

Test System: Mice or rats (typically 5 males and 5 females per group).[3]

-

Procedure: Animals are exposed to CCA2 via an appropriate route (e.g., oral gavage or intraperitoneal injection).[21] A vehicle control and a positive control group are included.[3] Bone marrow is typically collected 24 and 48 hours after treatment.[3]

-

Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (MN-PCE) is determined by scoring at least 2000 PCEs per animal. The ratio of polychromatic to normochromatic erythrocytes (PCE/NCE) is also assessed as an indicator of cytotoxicity.[20]

Cardiovascular Safety Pharmacology (ICH S7A/S7B)

-

Objective: To assess the potential adverse effects of CCA2 on the cardiovascular system.[1][6][8][12][23]

-

Core Battery:

-

In vivo cardiovascular assessment: Typically conducted in conscious, telemetered non-rodents (e.g., dogs, non-human primates) to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters.[12][24] This allows for the assessment of effects on hemodynamics and cardiac electrophysiology without the confounding influence of anesthesia.[24]

-

In vitro hERG assay: To evaluate the potential for QT interval prolongation.[12]

-

-

Procedure: Animals are surgically implanted with telemetry transmitters. Following a recovery period, baseline cardiovascular parameters are recorded. CCA2 is then administered at multiple dose levels, and cardiovascular parameters are monitored for a specified period.

-

Data Analysis: Changes in blood pressure, heart rate, and ECG intervals (PR, QRS, QT, QTc) are analyzed and compared to baseline and vehicle control data.

Preclinical Development Workflow

The preclinical safety and toxicology evaluation of a new chemical entity like CCA2 follows a structured workflow designed to gather the necessary data to support an Investigational New Drug (IND) application.[10][25][26][27][28]

Conclusion

The comprehensive preclinical safety and toxicology program for CCA2 has established a well-defined safety profile that is consistent with the dihydropyridine class of calcium channel antagonists. The data presented in this guide, including acute and repeated-dose toxicity, genetic toxicology, carcinogenicity, reproductive toxicology, and safety pharmacology findings, provide a robust foundation for the continued clinical development of CCA2. The identified hazards and the established no-observed-adverse-effect levels will be crucial for guiding safe starting doses in human clinical trials and for risk assessment throughout the drug development process.

References

- 1. database.ich.org [database.ich.org]

- 2. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]

- 3. nucro-technics.com [nucro-technics.com]

- 4. Effects of nifedipine on blood pressure and heart rate in conscious neurogenic hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ask-force.org [ask-force.org]

- 8. Federal Register :: International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability [federalregister.gov]

- 9. The effect of nifedipine on arterial pressure and reflex cardiac control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]

- 11. The hemodynamic properties of amlodipine in anesthetised and conscious dogs: comparison with nitrendipine and influence of beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 20. researchgate.net [researchgate.net]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. ema.europa.eu [ema.europa.eu]

- 24. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]

- 25. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 27. nebiolab.com [nebiolab.com]

- 28. noblelifesci.com [noblelifesci.com]

An In-depth Technical Guide to the α2δ-2 Subunit (CACNA2D2) and its Role in Signal Transduction

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Calcium Voltage-Gated Channel Auxiliary Subunit Alpha2delta 2 (CACNA2D2), also known as the α2δ-2 subunit, is a critical component of the voltage-gated calcium channel (VGCC) complex. While initially characterized as an auxiliary subunit that modulates channel trafficking and biophysical properties, emerging evidence has illuminated its multifaceted role in a variety of signal transduction pathways. Beyond its canonical function in regulating calcium influx, CACNA2D2 is deeply involved in synapse formation, apoptosis, and gene expression, making it a pivotal protein in both normal physiology and a range of pathologies. Mutations and altered expression of CACNA2D2 are linked to neurological disorders such as epilepsy and cerebellar ataxia, neuropathic pain, and cancer. This technical guide provides a comprehensive overview of the molecular functions of CACNA2D2, its involvement in key signaling cascades, relevant quantitative data, and detailed experimental protocols used to elucidate its functions.

Core Molecular Function of the α2δ-2 Subunit

The CACNA2D2 gene encodes the α2δ-2 protein, an auxiliary subunit of the VGCC complex.[1] This complex is primarily composed of the pore-forming α1 subunit and auxiliary β, γ, and α2δ subunits.[2][3] The α2δ-2 protein itself is post-translationally cleaved into the extracellular α2-2 peptide and a membrane-anchored δ-2 polypeptide.[4] Its fundamental role is to ensure the proper assembly, membrane localization, and function of the VGCC.[2][4] By associating with the α1 subunit, α2δ-2 modulates calcium current density and the kinetics of channel activation and inactivation.[2][5][6] This regulatory function is crucial for controlling the precise influx of calcium ions into cells upon membrane depolarization, a fundamental process in excitable cells like neurons.[7]

CACNA2D2 in Key Signal Transduction Pathways

CACNA2D2's influence extends beyond basic channel modulation into complex signaling networks that govern cell fate and function.

Regulation of Neuronal Excitability and Synaptic Transmission

In the central nervous system, CACNA2D2 is a critical regulator of neuronal signaling. By controlling the functional expression of presynaptic VGCCs, it directly influences calcium influx at the axon terminal, a rate-limiting step for neurotransmitter release.[8] Loss-of-function mutations in CACNA2D2, as seen in the ducky mouse model, lead to reduced Purkinje cell calcium currents, cerebellar ataxia, and absence epilepsy, highlighting its role in maintaining the excitatory-inhibitory balance in the brain.[4][7][8]

Furthermore, α2δ-2 has functions independent of its role with calcium channels, acting as a synaptogenic protein. It can regulate the formation, maturation, and molecular composition of synapses through trans-synaptic mechanisms.[2][8] For instance, α2δ-2 directly interacts with the kainate receptor subunit GluK1, potentiating its surface expression and activity in Purkinje cells, thereby regulating motor coordination.[5]

Role in Apoptosis and Tumor Suppression

Beyond the nervous system, CACNA2D2 functions as a tumor suppressor, particularly in non-small cell lung cancer (NSCLC) and cervical carcinoma.[4][9] Its expression is often silenced in these cancers.[4] Re-expression of CACNA2D2 in NSCLC cell lines triggers a pro-apoptotic signaling cascade. This pathway is initiated by an elevation of intracellular calcium levels, which in turn leads to the depolarization of the mitochondrial membrane.[4] This mitochondrial disruption results in the release of cytochrome c into the cytoplasm, activating the caspase cascade and culminating in programmed cell death.[4][9]

Quantitative Data Summary

The function of CACNA2D2 is intrinsically linked to its expression patterns and its interactions with other proteins.

Protein-Protein Interactions

CACNA2D2's primary interactions are with the α1 subunits of VGCCs, but it also engages with other proteins to mediate its diverse functions.

| Interacting Protein | Gene Name | Function of Interactor | Interaction Type | Confidence |

| CaV2.1 (P/Q-type) | CACNA1A | Pore-forming subunit of VGCCs | Direct (Regulatory) | High |

| CaV2.2 (N-type) | CACNA1B | Pore-forming subunit of VGCCs | Direct (Regulatory) | High |

| CaV1.2 (L-type) | CACNA1C | Pore-forming subunit of VGCCs | Direct (Regulatory) | High |

| Thrombospondin-1 | THBS1 | Extracellular matrix protein | Direct | High[10] |

| Thrombospondin-4 | THBS4 | Extracellular matrix protein | Direct | High[10] |

| GluK1 | GRIK1 | Kainate glutamate receptor subunit | Direct | High[5] |

Tissue Expression Profile

The expression of CACNA2D2 is not uniform, which accounts for its tissue-specific roles.

| Tissue | Expression Level | Associated Function |

| Cerebellum (Purkinje cells) | High | Motor coordination, synaptic plasticity[8][11] |

| Brain (general) | Moderate to High | Neuronal excitability, neurotransmission[8][12] |

| Lung | High | Potential tumor suppression[12] |

| Testis | High | Uncharacterized |

| Heart | Moderate | Cardiac conduction[1][12] |

| Pancreas | Moderate | Regulation of insulin secretion[1][12] |

Key Experimental Protocols

The following methodologies have been instrumental in characterizing the function of CACNA2D2.

Electrophysiological Recording of Calcium Currents

This protocol is used to measure the effect of CACNA2D2 on the function of VGCCs.

-

Objective: To determine how co-expression of CACNA2D2 modulates the current properties of a specific VGCC α1 subunit.

-

Methodology:

-

Heterologous Expression: cRNA for the desired pore-forming α1 subunit (e.g., CACNA1B) and β subunit are microinjected into Xenopus laevis oocytes or transfected into a mammalian cell line (e.g., tsA201 cells), with or without cRNA for CACNA2D2.[12]

-

Cell Culture: Cells are incubated for 2-4 days to allow for protein expression.

-

Whole-Cell Patch-Clamp: A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane is then ruptured to gain electrical access to the cell's interior.

-

Voltage Protocol: The membrane potential is held at a negative resting potential (e.g., -80 mV) and then depolarized to various test potentials (e.g., from -40 mV to +60 mV) to activate the VGCCs.

-

Data Acquisition: Inward currents (carried by Ba²⁺ or Ca²⁺) are recorded. Key parameters analyzed include peak current amplitude (a measure of channel density at the membrane) and the kinetics of activation and inactivation.[6]

-

Analysis: Currents from cells expressing the α1/β subunits alone are compared to those co-expressing α1/β/α2δ-2 to quantify the effect of CACNA2D2.[6][12]

-

Co-Immunoprecipitation (Co-IP) for Interaction Analysis

This protocol is used to verify direct protein-protein interactions, such as between CACNA2D2 and GluK1.[5]

-

Objective: To determine if CACNA2D2 forms a stable complex with a target protein in native tissue or a heterologous system.

-

Methodology:

-

Lysate Preparation: Cerebellar tissue or transfected HEK293 cells are homogenized in a non-denaturing lysis buffer containing protease inhibitors to release proteins while preserving their native interactions.[5]

-

Pre-clearing: The lysate is incubated with control beads (e.g., Protein A/G-agarose) to remove non-specifically binding proteins.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-CACNA2D2) overnight at 4°C.

-

Complex Capture: Protein A/G beads are added to the lysate-antibody mixture. The beads bind to the antibody, which in turn is bound to the bait protein and any interacting partners.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound protein complexes are eluted from the beads using a low-pH buffer or SDS-PAGE loading buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the "prey" protein (e.g., anti-GluK1) to confirm its presence in the complex.[5]

-

References

- 1. CACNA2D2 - Wikipedia [en.wikipedia.org]

- 2. A biallelic mutation in CACNA2D2 associated with developmental and epileptic encephalopathy affects calcium channel‐dependent as well as synaptic functions of α2δ‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. Gene - CACNA2D2 [maayanlab.cloud]

- 5. CACNA2D2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Biallelic CACNA2D2 variants in epileptic encephalopathy and cerebellar atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epilepsygenetics.blog [epilepsygenetics.blog]

- 8. researchgate.net [researchgate.net]

- 9. CACNA2D2 calcium voltage-gated channel auxiliary subunit alpha2delta 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. HitPredict - High confidence protein-protein interactions [hitpredict.org]

- 11. α2δ-2 Protein Controls Structure and Function at the Cerebellar Climbing Fiber Synapse | Journal of Neuroscience [jneurosci.org]

- 12. Functional Properties of a New Voltage-dependent Calcium Channel α2δ Auxiliary Subunit Gene (CACNA2D2) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of a Third-Generation Calcium Channel Antagonist: Amlodipine

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of amlodipine, a third-generation dihydropyridine calcium channel blocker.[1] Amlodipine serves as a representative example of a "Calcium Channel Antagonist 2" for researchers, scientists, and drug development professionals.

Discovery and Development Timeline

Amlodipine was developed by Pfizer during a research initiative to create a long-acting and potent calcium channel blocker.[2] The journey from its initial synthesis to becoming a widely prescribed medication for hypertension and angina is a notable case study in pharmaceutical development.[2][3]

Key Milestones:

-

1987: Amlodipine besylate was approved by the United States Food and Drug Administration (FDA).[4]

-

1990: The drug was approved for prescription use and marketed under the brand name Norvasc.[2][3]

The selection of the besylate salt was a critical step in its development, as it provided a superior combination of solubility, stability, non-hygroscopicity, and processability compared to other salt forms initially considered, such as maleate.[2]

Mechanism of Action and Signaling Pathways

Amlodipine's primary therapeutic effects are achieved through its interaction with L-type calcium channels, but it also engages with other signaling pathways that contribute to its cardiovascular protective effects.[1]

Primary Mechanism: L-type Calcium Channel Blockade

Amlodipine is a long-acting dihydropyridine calcium channel blocker that inhibits the influx of calcium ions through voltage-dependent L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][4][5] This action is more pronounced in vascular smooth muscle, leading to peripheral arterial vasodilation and a reduction in blood pressure.[1]

The signaling cascade is as follows:

-

Influx of Ca2+ through L-type channels.[1]

-

The Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK).[1][5]

-

MLCK phosphorylates the myosin light chain, leading to vascular smooth muscle contraction.[1][5]

Amlodipine disrupts this process at the initial step by blocking the Ca2+ influx.[1]

References

Investigating Off-Target Effects of Novel Calcium Channel Blockers: A Technical Guide

Introduction

Calcium channel blockers (CCBs) are a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina. They exert their therapeutic effects by inhibiting the influx of calcium ions through voltage-gated calcium channels, leading to vasodilation and reduced cardiac workload. However, as with any pharmacologically active agent, the potential for off-target effects—unintended interactions with molecular targets other than the primary therapeutic target—is a significant concern in drug development. These off-target activities can lead to adverse drug reactions (ADRs) and unexpected toxicities. For novel CCBs, a thorough investigation of their off-target profile is crucial to ensure a favorable risk-benefit ratio and to prevent late-stage clinical failures.[1][2]

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the methodologies used to investigate and characterize the off-target effects of novel calcium channel blockers. It includes detailed experimental protocols, a summary of potential off-target liabilities, and visual representations of key pathways and workflows.

Common Off-Target Liabilities for Calcium Channel Blockers

While designed to be selective, many CCBs can interact with other receptors, ion channels, and enzymes. Predicting potential safety liabilities early in the drug discovery process is integral for lead compound selection.[3] Some of the most clinically relevant off-target interactions for CCBs include:

-

hERG Potassium Channels: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern as it can prolong the QT interval of the electrocardiogram, leading to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[4] Several CCBs, including verapamil, diltiazem, and bepridil, are known to block hERG channels.[5][6][7]

-

Other Ion Channels: Off-target effects can extend to other voltage-gated ion channels, such as sodium channels, which can lead to unexpected electrophysiological responses.[7]

-

G-Protein Coupled Receptors (GPCRs): Many drugs exhibit polypharmacology, with activity at more than one receptor target.[8] Off-target interactions with GPCRs, such as adrenergic or serotonergic receptors, can lead to a variety of side effects.

-

Enzymes (e.g., Kinases, Cytochrome P450): Inhibition or induction of metabolic enzymes like Cytochrome P450 (CYP) isoforms can lead to drug-drug interactions and altered pharmacokinetics.[3][9] For example, amlodipine is a substrate of CYP3A4, and its plasma concentrations can be affected by inhibitors or inducers of this enzyme.[9] Kinase inhibition is another potential off-target activity that can have widespread cellular effects.[10]

Experimental Protocols for Off-Target Profiling

A comprehensive assessment of off-target effects involves a battery of in vitro assays. These assays are crucial for identifying potential liabilities early in the drug development pipeline.[3][11]

Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for measuring the affinity of a compound for a specific receptor.[12] They are used to determine if a novel CCB competes with a known radiolabeled ligand for binding to a panel of off-target receptors, channels, and transporters.

Detailed Methodology:

-

Receptor Preparation:

-

Prepare membrane homogenates from tissues or cultured cells expressing the target of interest.[12]

-

Homogenize frozen tissue or washed cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[13]

-

Centrifuge the homogenate to pellet the membranes, then resuspend and wash the pellet.[13]

-

Determine the protein concentration of the final membrane preparation using a suitable method like the BCA assay.[13]

-

-

Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.[13]

-

To each well, add the membrane preparation, a fixed concentration of a specific radioligand (usually at or below its Kd value), and a range of concentrations of the novel CCB (test compound).[12][14]

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[13]

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand to displace all specific binding of the radioligand.[14]

-

-

Separation and Detection:

-

Separate the receptor-bound radioligand from the free radioligand via vacuum filtration through glass fiber filters.[12]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.[13]

-

Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[13]

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.[13]

-

Plot the specific binding as a function of the test compound concentration to generate a dose-response curve.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Enzyme Inhibition Assays (Example: Kinase Inhibition)

These assays determine if a novel CCB inhibits the activity of specific enzymes, such as protein kinases. Luminescence-based assays that measure ATP consumption are a common format.[15][16]

Detailed Methodology (using ADP-Glo™ Kinase Assay as an example):

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[15]

-

Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.[15]

-

Prepare a serial dilution of the novel CCB in DMSO.[15]

-

Prepare the ATP solution at a concentration relevant to the kinase's Km.[15]

-

-

Kinase Reaction:

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.[17]

-

Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP and simultaneously initiates a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes.[17]

-

Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.[17]

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the novel CCB.

-

Determine the IC50 value by fitting the data to a dose-response curve.[15]

-

Cellular Functional Assays (Example: GPCR Second Messenger Assays)

Functional assays measure the downstream consequences of a drug binding to a receptor in a cellular context.[18] For GPCRs, this often involves measuring changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium.

Detailed Methodology (cAMP Assay for Gs or Gi-coupled receptors):

-

Cell Culture:

-

Culture a cell line stably expressing the GPCR of interest.

-

Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

For antagonist mode, pre-incubate the cells with a serial dilution of the novel CCB.

-

Stimulate the cells with a known agonist for the target GPCR at a concentration that elicits a submaximal response (e.g., EC80).

-

For agonist mode, incubate the cells directly with a serial dilution of the novel CCB.

-

Incubate the plate for a specified time at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

-

These kits typically involve competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

-

-

Data Analysis:

-

Generate dose-response curves by plotting the assay signal against the concentration of the novel CCB.

-

For antagonists, calculate the IC50 value. For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response).

-

Data Presentation: Off-Target Profiles of Selected CCBs

The following tables summarize publicly available data on the off-target interactions of some calcium channel blockers. It is important to note that assay conditions can vary, and these values should be considered as indicative.

| Compound | Off-Target | Assay Type | Activity (IC50 / Ki) | Reference |

| Verapamil | hERG Channel | Patch Clamp | ~300 nM | [5] |

| Diltiazem | hERG Channel | Patch Clamp | >10 µM | [5] |